molecular formula C18H19N5 B2473626 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(piperidin-1-yl)pyridine CAS No. 2415603-36-8

2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(piperidin-1-yl)pyridine

Cat. No. B2473626
CAS RN: 2415603-36-8
M. Wt: 305.385
InChI Key: VZAYWBFFXNSMJW-UHFFFAOYSA-N
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Description

These derivatives were designed and synthesized for their in vitro cytotoxic activity against various cancer cells . Among all the synthesized analogues, compound 10ec displayed the highest cytotoxicity .


Synthesis Analysis

The derivatives were synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .


Molecular Structure Analysis

The target compound 10ec was evaluated for its tubulin polymerization inhibition study .


Chemical Reactions Analysis

The compound 10ec induced apoptosis of BT-474 cells . The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by 10ec was in a concentration-dependent manner .


Physical And Chemical Properties Analysis

In silico studies of sulfonyl piperazine-integrated triazole conjugates unveil that they possess drug-like properties .

Scientific Research Applications

Photophysical and Electrochemical Properties

2-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine, a related compound to the specified chemical, has been studied for its role in creating metal complexes. These complexes display distinct physical and chemical properties based on their structure. For instance, the bis-2,2'-bipyridine (bpy) ruthenium(II) complexes have shown short excited state lifetimes, suggesting potential applications in photophysical studies (Lo et al., 2015).

Structural and Molecular Analysis

The structural motifs and packing arrangements of derivatives of a similar compound have been explored to understand crystallization behavior. This analysis can help in developing insights into the molecular structures and intermolecular interactions of such compounds, which is valuable in materials science (Tawfiq et al., 2014).

Synthesis of Derivatives

Synthesis processes for various derivatives of similar compounds have been developed. These methods allow for the creation of a wide array of compounds that could have diverse applications in chemical and pharmaceutical research (Abdelhamid et al., 2012).

Jahn-Teller Distortion in Metal Compounds

Studies on 2-pyridyl-(1,2,3)-triazole-containing copper(II) compounds, which share structural similarities, have contributed to understanding the Jahn-Teller distortion in such complexes. This knowledge is crucial in the field of coordination chemistry and materials science (Conradie et al., 2018).

Development of Organic Light-Emitting Diodes (OLEDs)

Research into bipolar host materials for PhOLEDs, which involve similar compounds, highlights the potential of these materials in developing efficient light-emitting devices. This has implications for the electronics and display industries (Liu et al., 2018).

Antibacterial Activities

Some derivatives of similar compounds have been screened for antibacterial activities, indicating potential applications in the development of new antimicrobial agents (Pitucha et al., 2005).

Mechanism of Action

The flow cytometric analysis revealed that 10ec induced apoptosis via cell cycle arrest at the sub-G1 and G2/M phase . According to the molecular modelling studies, compound 10ec binds to the colchicine binding site of the tubulin .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the referenced material .

Future Directions

The referenced material does not provide specific future directions for this compound .

properties

IUPAC Name

2-(4-phenyltriazol-1-yl)-6-piperidin-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-3-8-15(9-4-1)16-14-23(21-20-16)18-11-7-10-17(19-18)22-12-5-2-6-13-22/h1,3-4,7-11,14H,2,5-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAYWBFFXNSMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC(=N2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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